2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde
Overview
Description
“2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde” is a chemical compound with the molecular weight of 249.7 . It is a solid substance stored under refrigeration .
Synthesis Analysis
A series of 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized using a solvent-free microwave irradiation technique . This method is considered eco-friendly and efficient .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2
. This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule. Chemical Reactions Analysis
The compound has been used as an intermediate in organic and pharmaceutical synthesis . It has been involved in the synthesis of ribociclib intermediates .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 249.7 . The compound is stored under refrigeration .Scientific Research Applications
Synthesis and Biological Activity
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde is involved in the synthesis of various biologically active compounds. A study by (Singaram et al., 2017) highlighted its use in synthesizing derivatives with potential anti-cancer and anti-microbial activities. These derivatives were evaluated for their effectiveness against breast cancer and various microbial strains.
Chemical Synthesis and Derivatives
The compound is a key intermediate in synthesizing diverse pyrrolo[2,3-d]pyrimidine derivatives. (Wang et al., 2017) reported a Cu-catalyzed method for efficiently synthesizing these derivatives, showcasing the versatility of this compound in chemical synthesis.
Interaction with Other Compounds
Studies have explored its interaction with other chemicals, leading to the creation of new derivatives. (Zinchenko et al., 2018) investigated its reaction with glycine esters, resulting in derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine. These interactions are crucial for developing novel compounds with potential applications in various fields.
Molecular Dynamics and Simulation Studies
Molecular dynamics and simulation studies have been conducted to understand the behavior and stability of this compound at the nanoscale. Such studies are essential for predicting the compound's behavior in biological systems and its potential as a therapeutic agent.
Role in Synthesis of Antiviral Agents
The compound has been utilized in synthesizing carbocyclic analogues of 7-deazaguanosine, demonstrating antiviral activity. (Legraverend et al., 1985) described the synthesis of these analogues with selective inhibitory activities against viruses, highlighting the compound's role in developing new antiviral therapies.
Catalytic and Oxidation Properties
The compound's derivatives have shown promise as catalysts in oxidation reactions. (Yoneda et al., 1981) discussed the synthesis of pyridodipyrimidines, which serve as NAD-type redox catalysts, demonstrating the compound's potential in catalysis and oxidation processes.
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
properties
IUPAC Name |
2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXVKQLLJZHYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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